{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Phenyl-2-oxabicyclo[211]hexan-1-yl}methanol is a chemical compound with the molecular formula C12H14O2 It is characterized by a bicyclic structure that includes an oxirane ring fused to a cyclopropane ring, with a phenyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the reaction of phenyl-substituted cyclopropane derivatives with epoxides under specific conditions. One common method includes the use of phenylcyclopropane and ethylene oxide in the presence of a strong base such as sodium hydride. The reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- {3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is unique due to its specific substitution pattern and the presence of a phenyl group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and potential biological activity further distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C12H14O2/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |
InChI Key |
DVCWTCNNWDADDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(OC2C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.